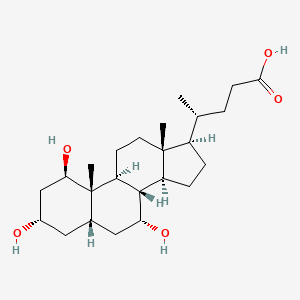
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O5. It is a trihydroxy-5beta-cholanic acid that is substituted by hydroxy groups at positions 1, 3, and 7. This compound is known for its role as a human metabolite and has been studied for its various biological and chemical properties .
Métodos De Preparación
The synthesis of 1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid involves several steps. One common method includes the oxidation of precursor bile acids using reagents such as sodium hypochlorite. The reaction is typically carried out at low temperatures, around -15°C, with acetic acid used to adjust the pH and methanol as the solvent. The resulting product is then purified through recrystallization .
Industrial production methods often involve the extraction of bile acids from animal sources, followed by chemical modification to introduce the desired hydroxy groups. This process includes multiple steps of crystallization, filtration, and drying to obtain the pure compound .
Análisis De Reacciones Químicas
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to other functional groups.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include sodium hypochlorite for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other bile acid derivatives.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in liver function and bile acid metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis
Mecanismo De Acción
The mechanism of action of 1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways. As a bile acid, it plays a role in the emulsification and absorption of dietary fats. It interacts with nuclear receptors such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and transport. This interaction influences various metabolic processes, including cholesterol homeostasis and lipid metabolism .
Comparación Con Compuestos Similares
1beta,3alpha,7alpha-Trihydroxy-5beta-cholan-24-oic Acid can be compared with other bile acids such as:
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic Acid: Similar in structure but with an additional hydroxy group at position 12.
3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid: Differing in the stereochemistry of the hydroxy groups.
3alpha,7alpha,15alpha-Trihydroxy-5beta-cholan-24-oic Acid: Found in certain bird species and differs in the position of the hydroxy groups.
The uniqueness of this compound lies in its specific hydroxy group configuration, which influences its biological activity and interactions with molecular targets.
Conclusion
This compound is a significant bile acid derivative with diverse applications in scientific research and industry. Its unique structure and chemical properties make it a valuable compound for studying metabolic pathways and developing therapeutic agents.
Propiedades
Número CAS |
99598-04-6 |
|---|---|
Fórmula molecular |
C24H40O5 |
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
(4R)-4-[(1R,3S,5S,7R,8S,9S,10S,13R,14S,17R)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(8-9-23(16,17)2)24(3)14(11-19(22)26)10-15(25)12-20(24)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19-,20-,22+,23-,24+/m1/s1 |
Clave InChI |
GYUVAHWOVINGNE-RWXZXXAWSA-N |
SMILES isomérico |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3([C@@H](C[C@H](C4)O)O)C)O)C |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(C(CC(C4)O)O)C)O)C |
melting_point |
238 - 240 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


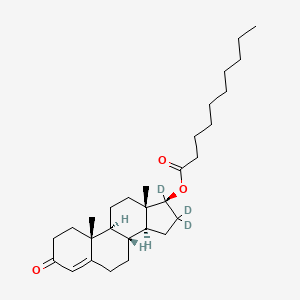
![disodium;[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13405478.png)
![4-Acetyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B13405485.png)
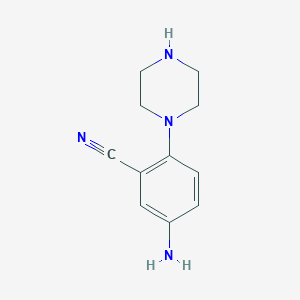
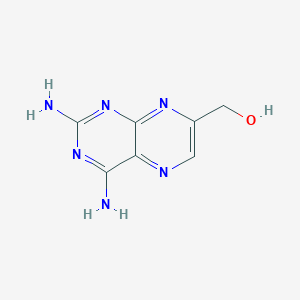
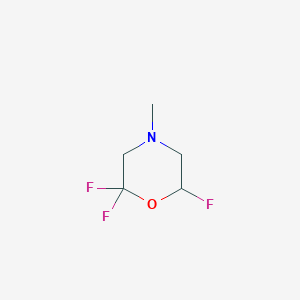
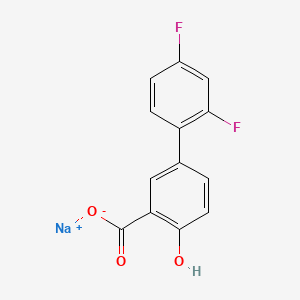
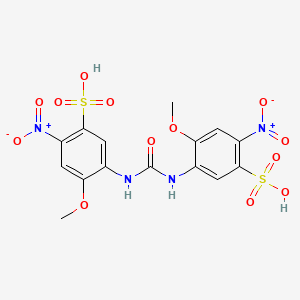
![1H-Imidazo[1,2-C]pyrrolo[2,3-E]pyrimidine](/img/structure/B13405534.png)
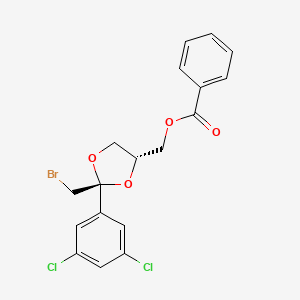
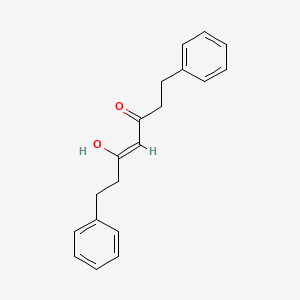
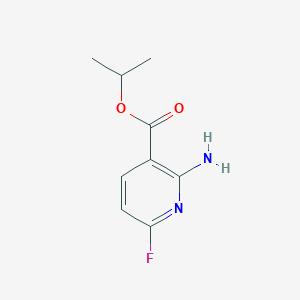
![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)
![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
